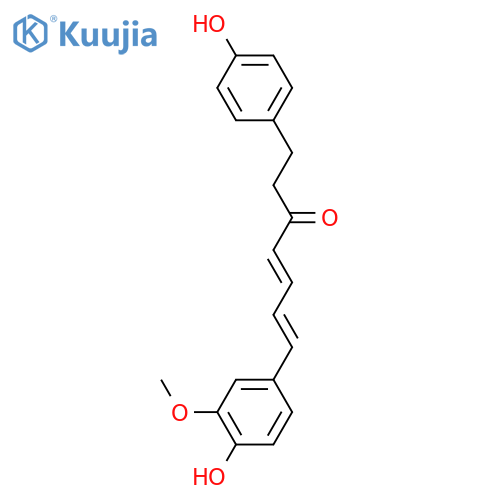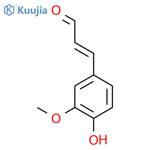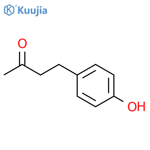Cas no 811471-20-2 ((4E,6E)-7-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-4,6-heptadien-3-one)

(4E,6E)-7-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-4,6-heptadien-3-one 化学的及び物理的性質
名前と識別子
-
- (4E,6E)-7-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-4,6-heptadien-3-one
- tsaokoarylone
- (4E,6E)-7-(4-Hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-4,6-heptadien-3-one (ACI)
- BDBM246501
- AKOS040763408
- 811471-20-2
- (4E,6E)-7-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-4,6-heptadien-3-one (21)
- CHEMBL475821
-
- インチ: 1S/C20H20O4/c1-24-20-14-16(9-13-19(20)23)4-2-3-5-17(21)10-6-15-7-11-18(22)12-8-15/h2-5,7-9,11-14,22-23H,6,10H2,1H3/b4-2+,5-3+
- InChIKey: VJBQUBGTUNBGDY-ZUVMSYQZSA-N
- ほほえんだ: C(/C1C=CC(O)=C(OC)C=1)=C\C=C\C(=O)CCC1C=CC(O)=CC=1
計算された属性
- せいみつぶんしりょう: 324.13615911g/mol
- どういたいしつりょう: 324.13615911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 7
- 複雑さ: 435
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 66.8Ų
(4E,6E)-7-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-4,6-heptadien-3-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN6363-1 ml * 10 mm |
Tsaokoarylone |
811471-20-2 | 1 ml * 10 mm |
¥ 13650 | 2024-07-19 | ||
| TargetMol Chemicals | TN6363-5mg |
Tsaokoarylone |
811471-20-2 | 5mg |
¥ 11450 | 2024-07-19 | ||
| TargetMol Chemicals | TN6363-5 mg |
Tsaokoarylone |
811471-20-2 | 98% | 5mg |
¥ 3,710 | 2023-07-10 | |
| TargetMol Chemicals | TN6363-1 mL * 10 mM (in DMSO) |
Tsaokoarylone |
811471-20-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 |
(4E,6E)-7-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-4,6-heptadien-3-one 合成方法
ごうせいかいろ 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
(4E,6E)-7-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-4,6-heptadien-3-one Raw materials
(4E,6E)-7-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-4,6-heptadien-3-one Preparation Products
(4E,6E)-7-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-4,6-heptadien-3-one 関連文献
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
(4E,6E)-7-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-4,6-heptadien-3-oneに関する追加情報
Introduction to (4E,6E)-7-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-4,6-heptadien-3-one (CAS No. 811471-20-2)
(4E,6E)-7-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-4,6-heptadien-3-one, also known by its CAS number 811471-20-2, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a heptadienone backbone and multiple hydroxy and methoxy substituents. These structural elements contribute to its potential biological activities and therapeutic applications.
The chemical structure of (4E,6E)-7-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-4,6-heptadien-3-one is particularly noteworthy for its conjugated double bonds and aromatic rings. The presence of these functional groups suggests that the compound may exhibit strong interactions with various biological targets, such as enzymes, receptors, and other cellular components. This makes it a valuable candidate for drug discovery and development.
Recent studies have explored the pharmacological properties of (4E,6E)-7-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-4,6-heptadien-3-one. One notable area of research has been its potential as an anti-inflammatory agent. In vitro experiments have shown that the compound can effectively inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated immune cells. This suggests that it may have therapeutic potential in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
Another promising application of (4E,6E)-7-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-4,6-heptadien-3-one is in the field of oncology. Preclinical studies have demonstrated that the compound possesses antiproliferative and pro-apoptotic effects on various cancer cell lines. For instance, it has been shown to induce cell cycle arrest and apoptosis in human breast cancer cells by modulating key signaling pathways such as PI3K/Akt and MAPK/ERK. These findings highlight its potential as a novel anticancer agent.
In addition to its anti-inflammatory and anticancer properties, (4E,6E)-7-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-4,6-heptadien-3-one has also been investigated for its neuroprotective effects. Research has indicated that the compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes. This makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The mechanism of action of (4E,6E)-7-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-4,6-heptadien-3-one
Despite its promising therapeutic potential, further research is needed to fully understand the pharmacokinetic and pharmacodynamic properties of (4E,6E)-7-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-4,6-heptadien-3-one. Preclinical studies have provided valuable insights into its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. However, clinical trials are necessary to evaluate its safety and efficacy in human subjects.
In conclusion, (4E,6E)-7-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-4,6-heptadien-3-one (CAS No. 811471-20-2) is a versatile compound with a wide range of potential applications in medicine. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential.
811471-20-2 ((4E,6E)-7-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-4,6-heptadien-3-one) 関連製品
- 2228222-46-4(tert-butyl 2-3-(methoxymethyl)furan-2-ylpiperazine-1-carboxylate)
- 1211535-98-6(6-(2,2,2-TRIFLUOROACETYL)NICOTINIC ACID)
- 96325-10-9(2-(benzyloxy)carbonyl-2,3-dihydro-1H-isoindole-1-carboxylic acid)
- 392703-17-2(2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-hydroxypropan-2-yl)acetamide)
- 941972-73-2(N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide)
- 1154918-15-6(2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetic acid)
- 1183652-92-7(1-(2-bromo-4-methoxyphenyl)-2-methylpropan-1-one)
- 1208075-85-7(4-Amino-N-(3-bromo-4-fluorophenyl)benzene sulfonamide)
- 97522-31-1((2S)-2-benzylpyrrolidine)
- 286456-54-0(7-tert-Butyl-6-chloro-3-(2,5-difluorophenyl)-1,2,4-triazolo4,3-bpyridazine)





